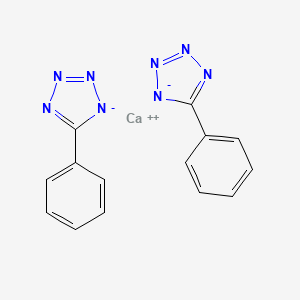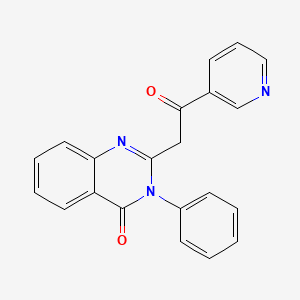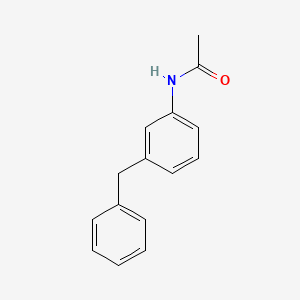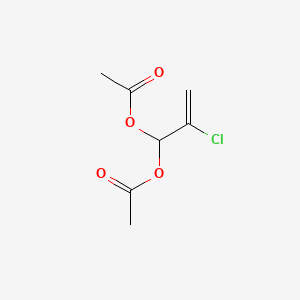
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound includes a piperidine ring, a phenyl group, and various substituents that contribute to its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone to form a β-hydroxy ketone.
Reduction: Using reducing agents like sodium borohydride to convert ketones to alcohols.
Substitution Reactions: Introducing substituents such as chlorine and fluorine through halogenation reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis using automated reactors. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Continuous introduction of reactants into a reactor for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce or replace halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine, fluorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be used to study receptor interactions and signal transduction pathways.
Medicine
Medicinally, butyrophenone derivatives are known for their antipsychotic properties. This compound may be investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry
Industrially, it can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of butyrophenone derivatives typically involves interaction with neurotransmitter receptors in the brain. These compounds may act as antagonists at dopamine receptors, thereby modulating neurotransmission and exerting antipsychotic effects. The specific molecular targets and pathways involved can vary depending on the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other butyrophenones.
Propriétés
Numéro CAS |
57257-41-7 |
|---|---|
Formule moléculaire |
C28H30Cl2FNO2 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
4-[4-[(4-chlorophenyl)-hydroxy-phenylmethyl]piperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C28H29ClFNO2.ClH/c29-25-12-10-23(11-13-25)28(33,22-5-2-1-3-6-22)24-16-19-31(20-17-24)18-4-7-27(32)21-8-14-26(30)15-9-21;/h1-3,5-6,8-15,24,33H,4,7,16-20H2;1H |
Clé InChI |
ITNIXNNCCRHPRB-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCC1C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


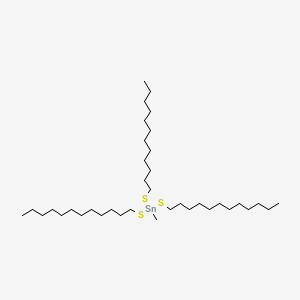



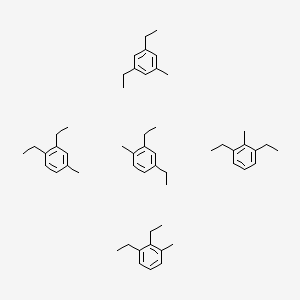
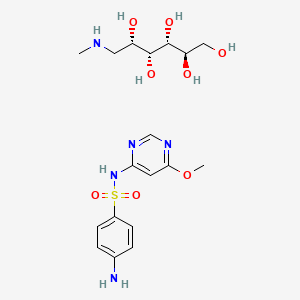
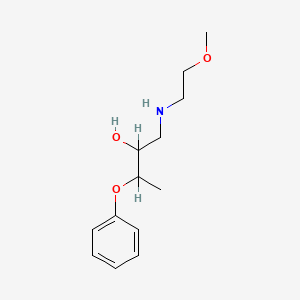
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
